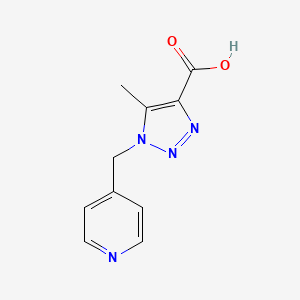
(S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives often involves direct acylation reactions or condensation reactions. For instance, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions, showcasing the versatility in the synthesis of benzamide compounds (Younes et al., 2020). Another approach explored the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, highlighting the nucleophilic vinylic substitution (S(N)V) reaction of gem-Difluoroenamides as a method for introducing fluorine atoms into the benzamide structure (Meiresonne et al., 2015).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated using spectroscopy, microanalysis, and X-ray diffractometry. For example, N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide was characterized to reveal its crystalline structure in the monoclinic space group (Odame et al., 2020).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, leading to the formation of new compounds with distinct properties. For instance, the colorimetric sensing behavior of certain benzamide derivatives towards fluoride anions, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, showcases the chemical reactivity and potential application in sensing technologies (Younes et al., 2020).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Studies like those on the crystal structure of benzamide and pentafluorobenzoic acid cocrystals reveal the importance of hydrogen bonding in determining the physical properties of these compounds (Jankowski et al., 2006).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity, stability, and interactions with other molecules, are essential for their practical applications. The synthesis and study of N-(thiazol-2-yl)benzamide derivatives, for example, illustrate how methyl functionality and multiple non-covalent interactions influence gelation behavior, demonstrating the chemical versatility and potential applications of benzamide compounds (Yadav & Ballabh, 2020).
Wissenschaftliche Forschungsanwendungen
Chemical Sensing and Synthesis
- The benzamide derivatives, including compounds structurally related to (S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide, have been utilized in chemical sensing. Specifically, certain benzamide derivatives can undergo a dramatic color transition in the presence of fluoride ions, indicating their potential application in the colorimetric sensing of fluoride anion in solutions (Younes et al., 2020).
Medicinal Chemistry and Synthesis
- Benzamide derivatives have found significant applications in medicinal chemistry. For instance, they have been used in the synthesis of complex difluorinated compounds, essential in pharmaceutical industries (Cui et al., 2023). The synthesis process has been noted for its broad substrate compatibility and high regioselectivity, making it a valuable methodology in creating elaborate difluorinated compounds.
Gelation and Material Chemistry
- In the field of material chemistry, certain N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior. These compounds, including structures similar to (S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide, have shown potential in forming stable gels with specific solvent mixtures, making them interesting candidates for material chemistry applications (Yadav & Ballabh, 2020).
Drug Development and Molecular Interaction Studies
- Benzamide derivatives have also been significant in drug development, particularly in the context of neurological disorders. Certain compounds have been identified as active in animal models of epilepsy and pain, showcasing the potential of benzamide derivatives in therapeutic applications (Amato et al., 2011).
Fluorination and Chemical Reactivity
- The chemical reactivity of benzamide derivatives, including those structurally similar to (S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide, has been explored in various synthesis processes. For instance, the ortho-fluorination of triflamide-protected benzylamines, where compounds like benzamides are involved, has been reported. This process is crucial in the synthesis of a wide range of synthetically valuable functional groups, further broadening the applications of these compounds in medicinal chemistry and synthesis (Wang et al., 2009).
Safety and Hazards
Wirkmechanismus
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Like many small molecules, it likely interacts with its target(s) by binding to a specific site, thereby modulating the target’s activity .
Result of Action
The molecular and cellular effects of (S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action .
Eigenschaften
IUPAC Name |
N-[(2S)-1,1,1-trifluoropropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-7(10(11,12)13)14-9(15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNNRIXQAVTECA-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

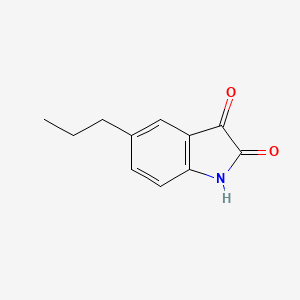
![5-[(3,4-Dimethylphenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496032.png)
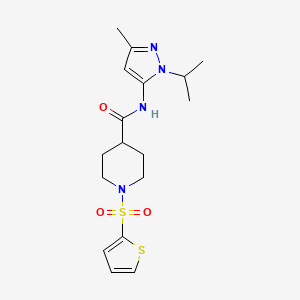
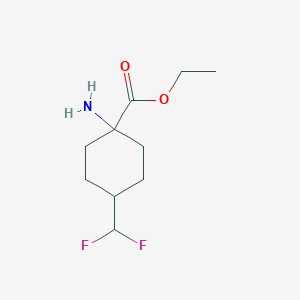


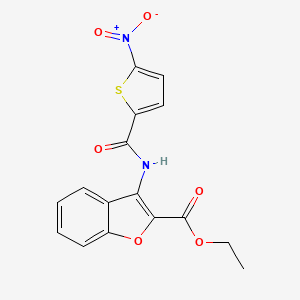
![{[(4-Methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2496043.png)
![6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride](/img/structure/B2496045.png)
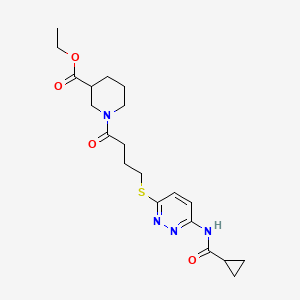
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2496047.png)
![N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2496048.png)
